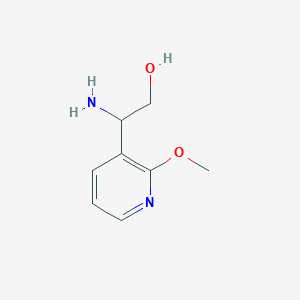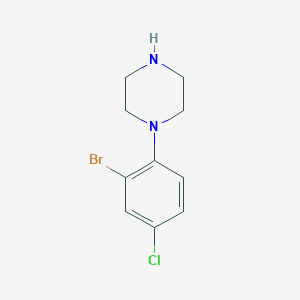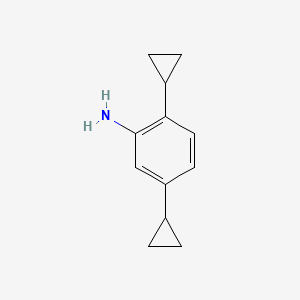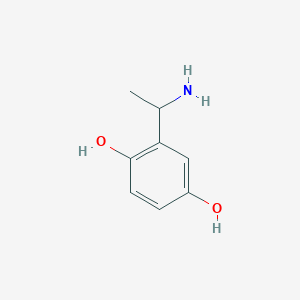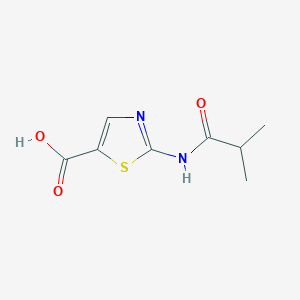
2-(2-Methylpropanamido)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropanamido)-1,3-thiazole-5-carboxylic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, 2-(2-Methylpropanamido)-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for understanding biological pathways involving thiazole derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving microbial infections or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced products for various applications.
作用机制
The mechanism of action of 2-(2-Methylpropanamido)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions or hydrogen bonding, facilitating its binding to the active site of enzymes. This binding can inhibit enzyme activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Similar in structure but lacks the 2-methylpropanamido group.
2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid: Similar but with a different substituent on the thiazole ring.
2-(2-Methylpropanamido)-1,3-oxazole-5-carboxylic acid: Similar but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(2-Methylpropanamido)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the 2-methylpropanamido group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H10N2O3S |
|---|---|
分子量 |
214.24 g/mol |
IUPAC 名称 |
2-(2-methylpropanoylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-4(2)6(11)10-8-9-3-5(14-8)7(12)13/h3-4H,1-2H3,(H,12,13)(H,9,10,11) |
InChI 键 |
ASSSMQLKODVFDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=NC=C(S1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


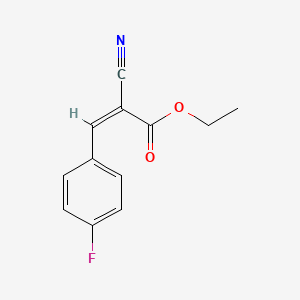
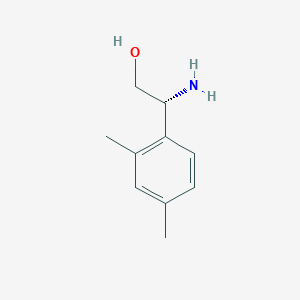
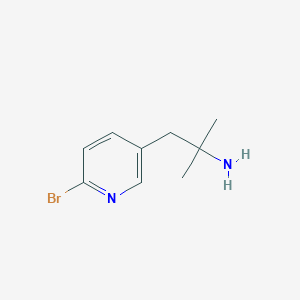


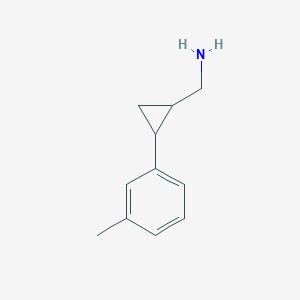

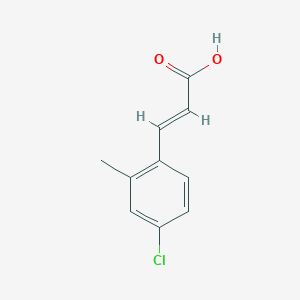
![(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13544802.png)
